N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The scalability of the reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrobenzene, reducing agents such as hydrogen gas, and various catalysts like nickel and copper . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in further research and applications.
Scientific Research Applications
N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of specific biological pathways and enzymes.
Medicine: Explored for its antimalarial, antiproliferative, and apoptotic activities. It has shown promise in inhibiting the growth of certain cancer cell lines and enhancing apoptosis.
Mechanism of Action
The mechanism of action of N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of biological processes such as cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
N’-substituted-2-(5-nitroheterocyclic-2-yl)-3H-benzo[d]imidazole-5-carboxamide: Known for its antimalarial and antiproliferative activities.
6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for anti-tubercular activity.
Uniqueness
N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-10(22)18-12-4-3-5-13(9-12)19-16(23)11-6-7-15-14(8-11)20-17(24)21(15)2/h3-9H,1-2H3,(H,18,22)(H,19,23)(H,20,24) |
InChI Key |
UXIQOPKDJVUNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C(=O)N3)C |
Origin of Product |
United States |
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